molecular formula C11H12N6 B14235518 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- CAS No. 541500-03-2

1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)-

Katalognummer: B14235518
CAS-Nummer: 541500-03-2
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: NNKOIYVJLZTQTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazoles can be synthesized using several methods, including the Einhorn–Brunner reaction and the Pellizzari reaction . These reactions typically involve the cyclization of appropriate precursors under specific conditions to form the triazole ring.

Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions may vary depending on the manufacturer and the desired application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated aromatics . The specific conditions, such as temperature, pressure, and solvents, depend on the desired reaction and the target product.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the triazole ring.

Wissenschaftliche Forschungsanwendungen

1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- stands out due to its specific structural features and the presence of both amino and phenylamino groups. These features contribute to its unique reactivity and versatility in various applications, distinguishing it from other triazole derivatives.

Eigenschaften

CAS-Nummer

541500-03-2

Molekularformel

C11H12N6

Molekulargewicht

228.25 g/mol

IUPAC-Name

3-(5-amino-3-anilino-1,2,4-triazol-1-yl)propanenitrile

InChI

InChI=1S/C11H12N6/c12-7-4-8-17-10(13)15-11(16-17)14-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H3,13,14,15,16)

InChI-Schlüssel

NNKOIYVJLZTQTM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NN(C(=N2)N)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.